![molecular formula C14H18N4O B2658372 3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile CAS No. 338396-63-7](/img/structure/B2658372.png)
3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile” is a chemical compound with the CAS Number: 338396-63-7 and a linear formula of C14H18N4O . It is a versatile material used in scientific research, exhibiting unique properties that make it suitable for various applications, including drug discovery and development.
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI Code: 1S/C14H18N4O/c1-19-13-4-2-12(3-5-13)17-8-10-18(11-9-17)14(16)6-7-15/h2-6H,8-11,16H2,1H3 .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 258.32 .Aplicaciones Científicas De Investigación
Pharmacological Research Applications
Antidepressant Agents : New derivatives of 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane have been synthesized and evaluated for their antidepressant potential, demonstrating dual activity at 5-HT1A serotonin receptors and serotonin transporter. This indicates a new class of antidepressant drugs with a novel mechanism of action (Martínez et al., 2001).
Selective Bacterial Persister Targeting : A compound was identified that selectively kills bacterial persisters without affecting normal antibiotic-sensitive cells, offering a potential new strategy for combating bacterial persistence (Kim et al., 2011).
Organic Chemistry and Synthesis Applications
Enantiopure Piperazines Synthesis : Research on the synthesis of enantiopure piperazines from vicinal N-sulfinyl diamines showcases a method for creating stereoselective compounds, which could have applications in drug development and chemical synthesis (Viso et al., 2006).
Novel Piperazine Derivatives : The preparation and evaluation of piperazine derivatives as 5-HT7 receptor antagonists introduce potential therapeutic agents for neurological disorders. These compounds show promising activity and selectivity across various serotonin receptors (Yoon et al., 2008).
Materials Science Applications
Ion-Selective Electrode Development : A study on the preparation of a ketoconazole ion-selective electrode for pharmaceutical analysis highlights the utility of related compounds in developing analytical tools for drug quantification in biological fluids and pharmaceutical preparations (Shamsipur & Jalali, 2000).
Polymorphism Control in Drug Manufacturing : Research on controlling polymorphism and monitoring solution structures of a selective inhibitor, through Raman Spectroscopy, provides insights into the manufacturing processes for solid formulations of pharmaceuticals. This is critical for ensuring the consistency and efficacy of the drug product (Takeguchi et al., 2015).
Mecanismo De Acción
While the specific mechanism of action for “3-Imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile” is not available, similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Safety and Hazards
Propiedades
IUPAC Name |
3-imino-3-[4-(4-methoxyphenyl)piperazin-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-19-13-4-2-12(3-5-13)17-8-10-18(11-9-17)14(16)6-7-15/h2-5,16H,6,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSYTJDBRMGRAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=N)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
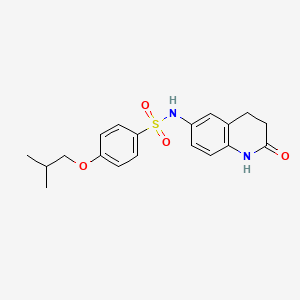
![2,4-difluoro-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2658292.png)
![1-benzyl-4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-2-one](/img/structure/B2658293.png)
![tert-butyl (1S,6R)-6-methyl-8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B2658297.png)
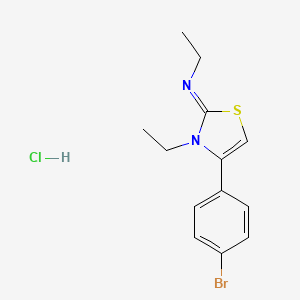
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-(3,3-dimethylmorpholin-4-yl)propan-1-one](/img/structure/B2658299.png)
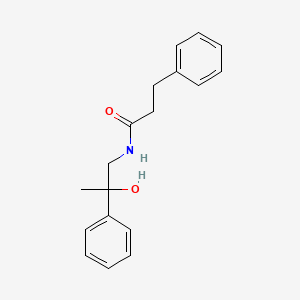
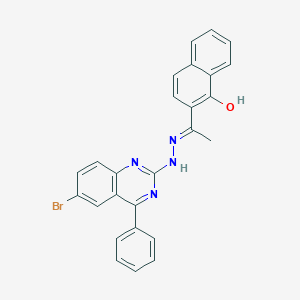
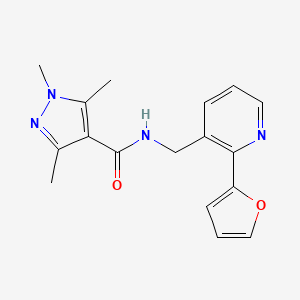
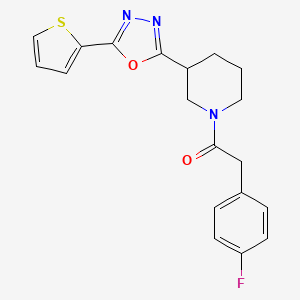

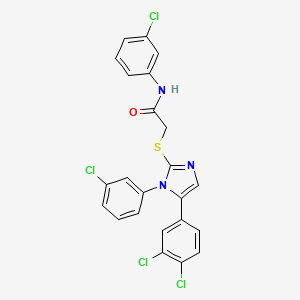

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2658311.png)
